molecular formula C23H23N3O2 B11109746 2-(benzyloxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

2-(benzyloxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}benzohydrazide

Cat. No.: B11109746
M. Wt: 373.4 g/mol
InChI Key: ROMFSQJYHSVCMF-LFVJCYFKSA-N
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Description

2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzyloxy group and a dimethylamino phenyl moiety, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE typically involves the condensation of benzohydrazide with an aldehyde or ketone. The reaction is often carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE exerts its effects involves binding to specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit MARK4, a kinase involved in cell division and growth . This inhibition disrupts the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(BENZYLOXY)-N’~1~-{(E)-1-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}BENZOHYDRAZIDE stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to selectively inhibit MARK4 makes it a promising candidate for anticancer research.

Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-phenylmethoxybenzamide

InChI

InChI=1S/C23H23N3O2/c1-26(2)20-14-12-18(13-15-20)16-24-25-23(27)21-10-6-7-11-22(21)28-17-19-8-4-3-5-9-19/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+

InChI Key

ROMFSQJYHSVCMF-LFVJCYFKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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